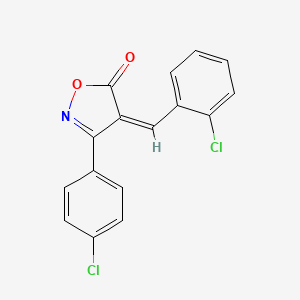
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, also known as Clomazone, is a herbicide commonly used in agriculture to control weed growth. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In
Wirkmechanismus
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is selective in its action, meaning it only targets certain plant species and does not affect non-target species.
Biochemical and Physiological Effects
Studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can have both acute and chronic effects on non-target organisms. Acute effects include irritation of the skin and eyes, while chronic effects include potential damage to the liver and kidneys. In addition, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been shown to have toxic effects on aquatic organisms, particularly fish.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a useful tool for researchers studying plant physiology and biochemistry. Its selective action allows researchers to study the effects of carotenoid biosynthesis on plant growth and development. However, its toxicity to non-target organisms means that caution must be taken when conducting experiments using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. One area is the development of new herbicides based on the structure of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone. Another area is the study of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone's potential as a treatment for medical conditions such as arthritis and asthma. Finally, more research is needed to fully understand the ecological impacts of 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone use, particularly in aquatic ecosystems.
Conclusion
In conclusion, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone is a widely used herbicide with potential applications in medicine. Its selective action and effectiveness against a wide range of weed species make it a valuable tool for researchers studying plant physiology and biochemistry. However, its toxicity to non-target organisms means that caution must be taken when using 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone, and further research is needed to fully understand its ecological impacts.
Synthesemethoden
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to yield 4-chlorobenzaldoxime. The 4-chlorobenzaldoxime is then reacted with 4-chlorophenylacetic acid in the presence of a base to form the desired product, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. In addition to its use in agriculture, 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has also been studied for its potential use in treating certain medical conditions. For example, studies have shown that 4-(2-chlorobenzylidene)-3-(4-chlorophenyl)-5(4H)-isoxazolone has anti-inflammatory properties and may be useful in treating conditions such as arthritis and asthma.
Eigenschaften
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-5-10(6-8-12)15-13(16(20)21-19-15)9-11-3-1-2-4-14(11)18/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMTQMDOONLJH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-3-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)
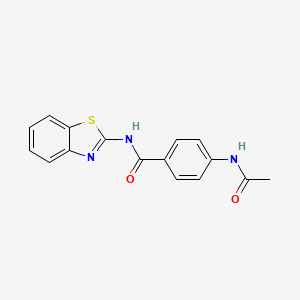
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)
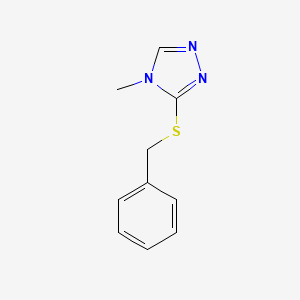
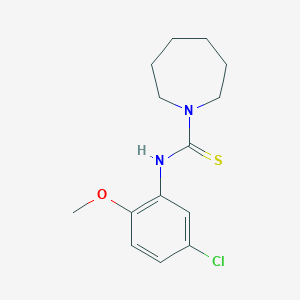
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)

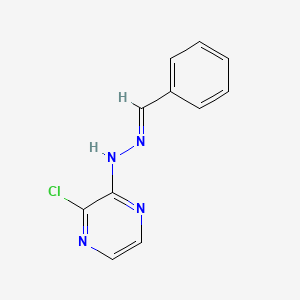
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)